
Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate is a nitro-substituted derivative of the 4-oxoquinoline-3-carboxylate scaffold. This compound features a nitro group at the 8-position of the quinoline ring, a ketone at the 4-position, and an ethyl ester at the 3-carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a nitrating agent . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 8th position undergoes selective reduction to yield amino derivatives, a critical step for further functionalization.
Reagents/Conditions :
-
Catalytic hydrogenation : H₂ gas with palladium on carbon (Pd/C) in ethanol or methanol .
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Chemical reduction : Sodium dithionite (Na₂S₂O₄) in aqueous alkaline medium .
Products :
Product | Yield (%) | Application |
---|---|---|
Ethyl 8-amino-4-oxo-3,4-dihydroquinoline-3-carboxylate | 85–92 | Intermediate for antibacterial agents |
Mechanism :
The nitro group is reduced to an amine via a nitroso and hydroxylamine intermediate under hydrogenation conditions .
Hydrolysis of the Ester Group
The ethyl ester at the 3rd position is hydrolyzed to a carboxylic acid under basic or acidic conditions.
Reagents/Conditions :
Products :
Product | Yield (%) | Key Properties |
---|---|---|
8-Nitro-4-oxo-3,4-dihydroquinoline-3-carboxylic acid | 78–85 | Enhanced solubility for metal complexation |
Mechanism :
Nucleophilic attack by hydroxide ion on the ester carbonyl, followed by elimination of ethanol .
Cyclocondensation Reactions
The amino derivative (post nitro reduction) reacts with sym-1,2-diketones to form fused heterocycles.
Reagents/Conditions :
Products :
Product | Structure | Antibacterial Activity (MIC, µg/mL) |
---|---|---|
Ethyl 2,3-dimethylpyrido[2,3-f]quinoxaline-8-carboxylate | Pyrido-quinoxaline fused system | 16 (S. aureus), 64 (E. coli) |
Mechanism :
Condensation of the amino group with diketones followed by cyclodehydration .
Substitution Reactions
The nitro group participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Reagents/Conditions :
Products :
Product | Substituent Introduced | Yield (%) |
---|---|---|
Ethyl 8-fluoro-4-oxo-3,4-dihydroquinoline-3-carboxylate | Fluorine at C-8 | 65–70 |
Ethyl 8-chloro-4-oxo-3,4-dihydroquinoline-3-carboxylate | Chlorine at C-8 | 60–68 |
Applications :
Fluoro- and chloro-derivatives exhibit improved antibacterial potency due to enhanced DNA gyrase inhibition .
Oxidation Reactions
The quinoline core undergoes oxidation to form N-oxide derivatives.
Reagents/Conditions :
-
mCPBA (meta-chloroperbenzoic acid) in dichloromethane.
Products :
Product | Oxidation Site | Solubility |
---|---|---|
Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate N-oxide | N-1 position | Increased in polar solvents |
Mechanism :
Electrophilic attack by peracid or peroxide at the nitrogen atom.
Biological Relevance of Reaction Products
Derivatives synthesized via these reactions demonstrate significant bioactivity:
Scientific Research Applications
Chemistry
Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate serves as a building block in organic synthesis. It is employed in:
- Synthesis of Complex Molecules : It is used to create more complex organic compounds through various reactions such as oxidation and substitution.
Biology
Research has indicated potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial effects against various pathogens.
Medicine
The compound is being explored for its pharmaceutical applications:
- Drug Development : It acts as an intermediate in synthesizing quinoline-based drugs, which are known for their therapeutic properties against diseases like malaria and cancer. For instance, a study highlighted its derivative's cytotoxicity against cervical cancer cells (HeLa) and melanoma cells (B16), indicating potential anti-cancer applications .
Industry
In industrial applications, this compound is utilized in:
- Production of Dyes and Pigments : Its unique chemical structure allows it to be used in synthesizing various dyes and pigments.
Case Studies
- Cytotoxicity Studies : A study on the derivative 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline demonstrated significant growth inhibition of cancer cells (HeLa and B16) at concentrations ranging from 50 to 100 µM, mediated through apoptosis .
- Antimicrobial Activity : Research into the antimicrobial properties of Ethyl 8-nitro derivatives showed effectiveness against both gram-positive and gram-negative bacteria, suggesting potential for development into new antibiotics.
Mechanism of Action
The mechanism of action of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially inhibiting DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 4-oxoquinoline-3-carboxylate scaffold is highly versatile, with modifications at the 6-, 7-, and 8-positions significantly altering physicochemical and biological properties. Below is a detailed comparison of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate with key analogues:
Substituent Variations at the 8-Position
Key Observations :
- Electron Effects: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups are electron-withdrawing, reducing electron density on the quinoline ring compared to electron-donating groups like methoxy (-OCH₃) .
- Solubility : Methoxy and nitro derivatives exhibit lower aqueous solubility due to increased hydrophobicity or strong intermolecular interactions (e.g., hydrogen bonds in methoxy derivatives) .
- Biological Activity: Chloro and nitro substituents are associated with antibacterial activity, as seen in pyrido[2,3-f]quinoxaline derivatives .
Fluorinated Analogues
Fluorine substitution enhances metabolic stability and membrane permeability:
- Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Fluoro at 7-position increases solubility in DMSO, aiding in spectroscopic characterization .
Multi-Substituted Derivatives
- Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Triple fluoro substitution enhances antibacterial potency but reduces oral bioavailability due to high polarity .
- Ethyl 4-chloro-8-nitroquinoline-3-carboxylate: Combines chloro (4-position) and nitro (8-position) groups; SDS data indicate moderate toxicity (skin/eye irritation) .
Biological Activity
Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate (C12H10N2O5) is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and comparison with related compounds.
- Molecular Formula : C12H10N2O5
- Molecular Weight : 262.22 g/mol
- CAS Number : 94110-86-8
This compound exhibits its biological activity primarily through the following mechanisms:
- Intercalation with DNA : The quinoline structure allows the compound to intercalate into DNA, potentially inhibiting replication and transcription processes.
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, with studies indicating effective inhibition against various bacterial strains .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound has also been explored for its antiviral properties. A study focusing on HIV integrase inhibitors demonstrated that derivatives similar to ethyl 8-nitro-4-oxo-3,4-dihydroquinoline showed effective inhibition at concentrations lower than 150 µM without significant cytotoxicity . This positions the compound as a potential candidate for further development in antiviral therapies.
Anticancer Potential
Research into the anticancer properties of quinoline derivatives has indicated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. This compound's ability to intercalate with DNA suggests it may also possess anticancer activity through mechanisms that disrupt cellular proliferation .
Case Studies
- Study on Antimicrobial Efficacy :
- Investigation of Antiviral Properties :
Comparison with Similar Compounds
This compound can be compared with other related compounds to highlight its unique properties:
Compound | Key Features | Biological Activity |
---|---|---|
Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate | Hydroxyl group instead of carbonyl | Moderate antibacterial activity |
8-Nitroquinoline-3-carboxylic acid | Lacks ethyl ester group | Limited solubility |
Ethyl 7-nitroquinoline-3-carboxylate | Similar structure but different substitution | Antimicrobial and anticancer properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate?
The synthesis typically involves sequential functionalization of the quinoline core. A key intermediate, ethyl 7-azido-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is reduced using stannous chloride in concentrated HCl to introduce amino groups . Alternative routes include hydrogenation with Pd/C catalysts in methanol, followed by chromatographic purification to isolate the product . Critical steps include nitro group reduction, cyclopropane ring introduction, and esterification, with reaction conditions (e.g., solvent, temperature) influencing yield and purity.
Q. How is the crystal structure of this compound characterized?
X-ray diffraction (XRD) is the primary method. For analogous derivatives, crystal structures reveal planar dihydroquinoline cores with dihedral angles between the pyridone ring and substituents. For example, the pyridone ring in ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits a dihedral angle of 5.77° with the benzene ring and 15.5° with the ethoxycarbonyl group . Hydrogen bonds (N–H⋯O and O–H⋯O) form supramolecular ribbons along the c-axis, critical for packing stability .
Q. What spectroscopic techniques are used to confirm its structure?
- NMR : H and C NMR identify substituents (e.g., cyclopropyl, nitro groups) and regiochemistry.
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) groups are diagnostic.
- XRD : Resolves bond lengths, angles, and intermolecular interactions .
Advanced Research Questions
Q. How does regioselectivity impact the synthesis of derivatives?
Regioselectivity in substitutions (e.g., ethylation, nitration) depends on steric and electronic factors. For example, ethylation of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate in DMSO with BuNI favors N-ethylation over O-ethylation due to solvent polarity and iodide’s nucleophilicity . Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution.
Q. What role do intermolecular interactions play in crystallization?
Hydrogen bonding and π-π stacking dictate crystal packing. In Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, C–H⋯O and N–H⋯O bonds create 2D networks, stabilizing the triclinic lattice (space group P1) . For analogs with nitro groups, steric hindrance from the nitro moiety can distort packing, leading to polymorphic variations .
Q. How do reaction conditions influence reduction pathways?
Reduction of the nitro group to an amine is sensitive to conditions:
- Stannous chloride in HCl : Produces ethyl 7,8-diamino derivatives at room temperature .
- Catalytic hydrogenation (Pd/C in ethanol) : Under reflux, this yields 7,8-diamino-1,4-dihydroquinoline-3-carboxylic acid via ester hydrolysis . Competing pathways (e.g., over-reduction or side reactions) require careful monitoring by TLC or HPLC.
Q. How can structural modifications enhance biological activity?
Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the 8-position increases antibacterial potency by improving DNA gyrase binding . Comparative studies of analogs (e.g., trifluoromethyl vs. nitro substituents) reveal that nitro groups enhance oxidative stability but may reduce solubility .
Q. What challenges arise in refining crystal structures of nitro-substituted quinolines?
Nitro groups introduce disorder due to rotational flexibility, complicating refinement. For example, in ethyl 8-nitro derivatives, anisotropic displacement parameters (ADPs) for nitro oxygen atoms often require constraints in SHELXL . Twinning or pseudo-symmetry in crystals (e.g., monoclinic vs. triclinic systems) may necessitate using the CELL_NOW or TWIN commands in refinement software .
Q. Methodological Recommendations
- Synthesis optimization : Screen solvents (DMF for polar intermediates, toluene for non-polar steps) and catalysts (Pd/C vs. Raney Ni) to balance yield and purity .
- Crystallography : Collect high-resolution data (≤ 0.8 Å) to resolve disordered nitro groups. Use PLATON to validate hydrogen-bonding networks .
- Data contradiction resolution : Reconcile divergent spectral or crystallographic results by repeating experiments under controlled conditions (e.g., inert atmosphere for air-sensitive intermediates) .
Properties
IUPAC Name |
ethyl 8-nitro-4-oxo-3H-quinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)8-6-13-10-7(11(8)15)4-3-5-9(10)14(17)18/h3-6,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZKFRDLBJHFMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C=NC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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